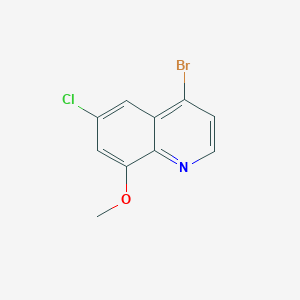

4-Bromo-6-chloro-8-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOJGRLIYQFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C(C=CN=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670950 | |

| Record name | 4-Bromo-6-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-33-2 | |

| Record name | 4-Bromo-6-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-chloro-8-methoxyquinoline chemical properties

An In-Depth Technical Guide to 4-Bromo-6-chloro-8-methoxyquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from antimalarial to anticancer agents. This guide provides a detailed overview of this compound, a versatile chemical intermediate whose strategic substitution pattern—featuring a reactive chloro group, a bromo substituent, and an electron-donating methoxy group—makes it a valuable building block for drug discovery and organic synthesis. This document will explore its chemical properties, logical synthetic pathways, characteristic reactivity, and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1189107-33-2 | [1] |

| Molecular Formula | C₁₀H₇BrClNO | [1] |

| Molecular Weight | 272.53 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Insoluble in water; soluble in common organic solvents | Inferred |

| Reactivity | Stable under standard conditions | [2] |

Synthesis and Strategic Rationale

Proposed Synthetic Pathway

The synthesis begins with a commercially available substituted aniline and proceeds through cyclization to form the quinolinol, which is then converted to the target molecule.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Condensation to Form the Intermediate Adduct

-

Rationale: This initial step of the Gould-Jacobs reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the key intermediate necessary for the subsequent cyclization.

-

Procedure: Mix equimolar amounts of 2-amino-3-bromo-5-chloroanisole and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for approximately 1-2 hours. The ethanol generated during the reaction is removed under reduced pressure to drive the reaction to completion. Progress can be monitored by Thin-Layer Chromatography (TLC).[3]

-

-

Step 2: Thermal Cyclization to Form the Quinolinol Core

-

Rationale: The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent. This intramolecular reaction forms the stable heterocyclic quinoline ring system.

-

Procedure: Heat the crude intermediate from the previous step in a high-boiling point solvent like diphenyl ether to 240-260°C for 30-60 minutes.[3] Upon completion (monitored by TLC), the mixture is cooled, and a non-polar solvent such as hexane is added to precipitate the product, 6-Chloro-8-bromo-4-hydroxy-8-methoxyquinoline. The solid is then filtered, washed, and dried.

-

-

Step 3: Chlorination of the Quinolinol

-

Rationale: The final step involves converting the hydroxyl group at the 4-position into a more reactive chloro group. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation, turning the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.[3][4]

-

Procedure: Carefully add the 6-Chloro-8-bromo-4-hydroxy-8-methoxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). Heat the mixture to reflux (approx. 110°C) for 2-4 hours in a well-ventilated fume hood. After the reaction is complete, the mixture is cautiously poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium carbonate) to precipitate the final product, this compound. The product can be purified by filtration, washing with water, and recrystallization.[3]

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its substituents on the quinoline core.

-

C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This position is the primary site for introducing a wide variety of nucleophiles, such as amines, thiols, and alkoxides.[5]

-

C6-Bromo Group: The bromine atom at the 6-position is less reactive towards SNAr compared to the C4-chloro group. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. Generally, C-Br bonds are more reactive in oxidative addition to palladium(0) than C-Cl bonds, allowing for selective functionalization.[6]

-

C8-Methoxy Group: The methoxy group at the 8-position is a strong electron-donating group. It increases the electron density of the benzene portion of the quinoline ring, influencing the regioselectivity of electrophilic aromatic substitution, should such reactions be performed. It also plays a role in modulating the molecule's overall electronic properties and can be crucial for binding interactions in biological targets.[7]

Caption: Primary reactivity sites on this compound.

Applications in Drug Discovery and Development

Quinoline derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This compound is a valuable starting material for creating libraries of novel compounds for screening.[8]

-

Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline core. The C4 position can be substituted with various amines to interact with the hinge region of kinase active sites (e.g., EGFR, VEGFR-2). The C6 position can be modified via cross-coupling to extend into other pockets of the binding site, improving potency and selectivity.[8]

-

Antimicrobial Agents: The quinoline structure is central to several antibacterial and antiparasitic drugs. Modifications enabled by the reactive chloro and bromo handles can lead to the development of new agents with improved efficacy or novel mechanisms of action.[9]

-

Material Science: Heterocyclic compounds like quinolines can be utilized in developing new materials with unique electronic or optical properties. The functional groups on this molecule allow for its incorporation into larger polymeric or supramolecular structures.[10]

Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[2][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

-

Toxicology: While specific toxicological data is limited, related compounds are known to cause skin and serious eye irritation.[2][11]

Conclusion

This compound is a highly functionalized and synthetically versatile chemical intermediate. Its distinct reactive sites—the nucleophile-susceptible C4-chloro group and the cross-coupling-ready C6-bromo group—provide chemists with a powerful platform for creating diverse molecular architectures. This strategic combination of reactive handles makes it an exceptionally valuable building block for developing novel therapeutic agents and advanced materials, underscoring the continued importance of the quinoline scaffold in modern chemical research.

References

-

4-Bromo-8-methoxyquinoline - Lead Sciences. Available from: [Link]

-

4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem. Available from: [Link]

-

4-bromo-6-methoxyquinoline - 42881-66-3, C10H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

-

4-Bromo-8-methoxyquinoline - PMC - NIH. Available from: [Link]

-

8-bromo-4-chloro-6-methylquinoline|1156602-22-0,AngeneChemical. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available from: [Link]

-

4-bromo-6-chloroquinoline (C9H5BrClN) - PubChemLite. Available from: [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drughunter.com [drughunter.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 10. Buy 4-Bromo-6-methoxyquinoline | 42881-66-3 [smolecule.com]

- 11. fishersci.com [fishersci.com]

A Guide to the Physicochemical Characterization of 4-Bromo-6-chloro-8-methoxyquinoline

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physical properties is foundational to its application. This guide focuses on the substituted quinoline, 4-Bromo-6-chloro-8-methoxyquinoline, a compound of interest for its potential applications stemming from the versatile quinoline scaffold. As this specific substitution pattern is not widely documented, this document serves as both a repository of predicted characteristics and a methodological framework for the empirical determination of its core physical properties. We will explore the theoretical underpinnings and provide actionable, field-proven protocols for its characterization.

The quinoline ring system is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The introduction of bromo, chloro, and methoxy substituents is expected to significantly modulate its electronic distribution, lipophilicity, and metabolic stability, making a precise characterization of its physical properties essential for any future development.[2][3]

Molecular Structure and Predicted Physicochemical Properties

The initial step in characterizing any novel compound is to establish its fundamental molecular properties. For this compound, these can be predicted using computational models and confirmed experimentally.[4]

| Property | Predicted Value | Method of Determination |

| Molecular Formula | C₁₀H₇BrClNO | Elemental Analysis / High-Resolution Mass Spectrometry |

| Molecular Weight | 288.53 g/mol | Mass Spectrometry |

| Melting Point | 115-125 °C (estimated) | Capillary Melting Point Apparatus |

| Boiling Point | > 350 °C (decomposes) | Not Applicable |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents | Solubility Testing |

| pKa (of conjugate acid) | 2.5 - 3.5 (estimated) | Potentiometric Titration / Spectrophotometry |

Note: The predicted values are estimations based on the properties of structurally similar quinoline derivatives and the known effects of the individual substituents.

Experimental Determination of Physical Properties

A robust experimental plan is crucial for validating the predicted properties and gaining a comprehensive understanding of the compound's behavior. The following sections outline detailed protocols for these determinations.

Molecular Weight and Formula Confirmation via Mass Spectrometry

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy. For a halogenated compound like this compound, the isotopic distribution pattern provides unambiguous confirmation of the presence and number of bromine and chlorine atoms.[5][6]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak.

-

Mass Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Interpretation:

-

Identify the molecular ion peak [M+H]⁺.

-

Analyze the isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion.[7] The expected pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will have a relative intensity ratio of approximately 3:4:1.

-

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance. Impurities will generally lead to a depression and broadening of the melting point range.[8]

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[9]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.[10]

-

Perform a rapid initial measurement by heating at a rate of 10-20 °C/min to determine an approximate melting range.

-

Allow the apparatus to cool, then perform a second, more precise measurement with a fresh sample, heating at a slower rate of 1-2 °C/min starting from a temperature approximately 10 °C below the estimated melting point.

-

-

Recording Data: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Solubility Profiling

Causality: Understanding a compound's solubility in various solvents is crucial for its formulation, purification, and biological testing. The presence of a basic nitrogen atom in the quinoline ring and the overall aromatic character will dictate its solubility profile.[11][12]

Experimental Protocol:

-

Solvent Selection: Prepare a panel of solvents including water, buffered aqueous solutions (pH 4, 7, and 9), ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment:

-

To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of the compound.

-

Vortex each vial for 1-2 minutes.

-

Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (for key solvents):

-

Prepare a saturated solution of the compound in a chosen solvent (e.g., a buffered solution relevant to physiological pH).

-

Equilibrate the solution for 24 hours at a controlled temperature.

-

Filter the solution to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV.

-

Structural Elucidation through Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H and ¹³C NMR will confirm the connectivity of atoms and the substitution pattern on the quinoline ring. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all signals.[13][14] The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group.[14]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will show signals corresponding to the protons on the quinoline ring. A singlet corresponding to the methoxy group protons should be observed in the upfield region (around 4.0 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule.

-

2D NMR (if necessary): If the 1D spectra are complex or ambiguous, perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides information about the functional groups present in a molecule.[15] For this compound, the IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as C-O stretching of the methoxy group.[16]

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet (for a solid sample) or as a thin film from a solution evaporated on a salt plate. For ease and speed, Attenuated Total Reflectance (ATR) is the preferred method for solid samples.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Spectral Interpretation:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1250-1000 cm⁻¹: C-O stretching of the methoxy group.

-

~850-750 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern.

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

-

Workflow Visualizations

Caption: Experimental workflows for Mass Spectrometry and Melting Point Determination.

Caption: Workflow for determining the solubility profile of the compound.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical first step in its evaluation for any potential application in drug discovery or materials science. While computational tools provide valuable initial estimates, the empirical data generated through the robust experimental protocols outlined in this guide are indispensable. The interplay of the bromo, chloro, and methoxy substituents on the quinoline core presents a unique chemical entity whose properties must be meticulously documented to enable its rational use in further research and development.

References

-

Hilton, S. et al. (2004). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. thinkSRS.com. Available at: [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Wired Chemist. Available at: [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]

-

YouTube. (2021). Solubility test/ Organic lab. YouTube. Available at: [Link]

-

PubMed. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available at: [Link]

-

SSERC. (n.d.). Melting point determination. SSERC. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary. Available at: [Link]

-

SSERC. (n.d.). Melting point determination. SSERC. Available at: [Link]

-

Scholars Research Library. (2014). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. Scholars Research Library. Available at: [Link]

-

ResearchGate. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. ResearchGate. Available at: [Link]

-

ACS Publications. (2005). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2005). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. Available at: [Link]

-

Scholars Research Library. (2014). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. Scholars Research Library. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Semantic Scholar. (n.d.). QSAR studies of quinoline alkaloids camptothecin derivatives for prediction anticancer activity using linear and nonlinear methods. Semantic Scholar. Available at: [Link]

-

Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers. Available at: [Link]

-

YouTube. (2020). Estimating physical and chemical properties of organic compounds. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Chemistry LibreTexts. (2025). 2.4: Physical Properties of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

RSC Publishing. (1960). Katritzky and Jones: The Infrared Spectra of. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Sci-Hub. (2006). Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and. Sci-Hub. Available at: [Link]

-

PubMed Central. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. Available at: [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

-

YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... Pearson. Available at: [Link]

-

ResearchGate. (n.d.). Physical Properties in Drug Design. ResearchGate. Available at: [Link]

-

PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. Available at: [Link]

-

ACS Publications. (n.d.). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Quinoline. PubChem. Available at: [Link]

-

ResearchGate. (2018). Experimental and Theoretical Investigation of the Physical Properties of new Composite Materials. ResearchGate. Available at: [Link]

-

Reddit. (2015). How are novel compounds identified? Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 4. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

structure elucidation of 4-Bromo-6-chloro-8-methoxyquinoline

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-8-methoxyquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The precise substitution pattern on the quinoline ring system dictates its chemical behavior and biological efficacy. Consequently, the unambiguous determination of the molecular structure of novel quinoline derivatives is of paramount importance. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning employed in the structure elucidation of a specific polysubstituted quinoline: this compound.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It eschews a rigid, templated approach in favor of a logical, data-driven narrative that mirrors the real-world process of structure determination. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

Strategic Approach to Structure Elucidation

The structure elucidation of an unknown compound is a systematic process of piecing together molecular fragments and connectivity information derived from various analytical techniques. For this compound, a multi-technique approach is essential for an unambiguous assignment. The chosen strategy integrates Mass Spectrometry (MS) for molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, and, for ultimate confirmation, single-crystal X-ray crystallography.

Below is a conceptual workflow illustrating the strategic integration of these techniques.

Caption: Key HMBC correlations for confirming the substituent positions. (Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure).

X-ray Crystallography: The Definitive Proof

While MS and NMR provide a comprehensive picture of the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of structure, including the precise spatial arrangement of atoms. [1][2] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation of a solvent from a concentrated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, and the atomic positions and thermal parameters are refined to yield a final, highly accurate molecular model. [3] Expected Results

An X-ray crystallographic analysis would be expected to confirm:

-

The quinoline ring system.

-

The precise positions of the bromo, chloro, and methoxy substituents at C-4, C-6, and C-8, respectively.

-

Detailed bond lengths, bond angles, and any intermolecular interactions in the crystal lattice. [3] The resulting crystal structure would serve as the ultimate validation of the structure deduced from spectroscopic methods.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental composition, while a suite of 1D and 2D NMR experiments elucidates the intricate connectivity of the molecular framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic arrangement. This integrated approach ensures the scientific rigor and trustworthiness required in modern chemical research and development.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines.

- BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Beck, A. (n.d.).

- ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

- ResearchGate. (n.d.). Structures of the quinoline derivatives.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- ResearchGate. (n.d.). X-Ray derived structures of quinolines 9, 23 o, 24 i, and 59.

- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.

- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.

- YouTube. (2013, July 8).

- University College Dublin. (n.d.).

- NIH. (n.d.). 4-Bromo-8-methoxyquinoline. PMC.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- PubChem. (n.d.). 4-Bromo-6-methoxyquinoline.

- BenchChem. (n.d.).

- ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline.

- EvitaChem. (n.d.). 8-Bromo-4-chloro-6-methylquinoline.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Chemistry LibreTexts. (2023, August 29).

- ECHEMI. (n.d.).

- Syllabus for Chemistry (SCQP08). (n.d.).

- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.

- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- NIH. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC.

- PubChemLite. (n.d.). 4-bromo-6-chloroquinoline (C9H5BrClN).

Sources

An In-Depth Technical Guide to 4-Bromo-6-chloro-8-methoxyquinoline: A Key Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-6-chloro-8-methoxyquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthetic strategies, and potential applications, offering field-proven insights for professionals in drug development and scientific research.

Core Molecular Attributes and Significance

This compound is a polysubstituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous biologically active compounds. The specific arrangement of bromo, chloro, and methoxy functional groups on the quinoline ring system imparts a unique electronic and steric profile, making it a valuable and versatile intermediate for the synthesis of more complex molecules.

The presence of two distinct halogen atoms (bromine and chlorine) at positions 4 and 6, respectively, provides orthogonal handles for selective chemical transformations, such as cross-coupling reactions. The methoxy group at position 8 further modulates the electronic properties of the ring and can influence the compound's metabolic stability and pharmacokinetic profile in potential drug candidates.

Physicochemical Properties

A clear understanding of the fundamental molecular properties is the cornerstone of any experimental design. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | [1] |

| Molecular Weight | 272.53 g/mol | Calculated |

| CAS Number | 1189107-33-2 | [1] |

| Canonical SMILES | COC1=CC(=C(C2=C1N=CC=C2Br)Cl) | Derived |

| InChI Key | (Predicted) | Derived |

Strategic Synthesis Pathway

The synthesis of polysubstituted quinolines like this compound requires a multi-step approach that allows for the precise installation of functional groups. A logical and commonly employed strategy is the Gould-Jacobs reaction, followed by sequential halogenation and functionalization. This approach is favored for its reliability and the commercial availability of the necessary precursors.

The causality behind this experimental choice lies in building the core heterocyclic structure first and then introducing the reactive halogen groups. This prevents undesired side reactions that could occur if the highly functionalized aniline precursor were synthesized first.

Sources

Substituted Quinolines: A Comprehensive Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide on Substituted Quinolines for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This technical guide provides an in-depth exploration of substituted quinolines, from their fundamental synthesis to their diverse biological activities and future prospects in drug discovery. We delve into classical and modern synthetic methodologies, offering detailed experimental protocols for key reactions. The guide further examines the mechanisms of action of quinoline derivatives as anticancer, antimalarial, antiviral, and antimicrobial agents, supported by quantitative data and signaling pathway diagrams. Finally, we address the current challenges and future directions in the field, providing a comprehensive resource for researchers and professionals in drug development.

Part 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Quinoline Moiety: Physicochemical Properties and Significance

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This "privileged" structure is a common motif in a multitude of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[2][3] The nitrogen atom in the quinoline ring imparts basicity (pKa of 4.85) and the ability to form salts, which can influence the solubility and bioavailability of quinoline-based drugs.[4] The aromatic nature of the fused rings allows for π-π stacking interactions with biological macromolecules, a key feature in the mechanism of action of many quinoline drugs.[5]

Historical Perspective: From Quinine to Modern Therapeutics

The therapeutic journey of quinolines began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, as the first effective treatment for malaria. This discovery spurred extensive research into the synthesis and medicinal applications of quinoline derivatives, leading to the development of a wide range of drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3]

Part 2: Synthesis of Substituted Quinolines: From Classical Reactions to Green Chemistry

The construction of the quinoline ring system can be achieved through various synthetic strategies, ranging from classical named reactions to modern, more environmentally friendly methods.

Classical Named Reactions for Quinoline Synthesis

Several classical methods have been established for the synthesis of substituted quinolines:

-

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[6][7]

-

Doebner-von Miller Synthesis: A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds in the presence of a Lewis acid.[6]

-

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8]

-

Pfitzinger Synthesis: This reaction provides quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7][9]

-

Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinolines.

Detailed Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline[8]

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Zirconium(IV) chloride (ZrCl₄) (10 mol%)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

-

Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Detailed Experimental Protocol: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis[9]

This protocol outlines a general procedure for the synthesis of 2-methylquinoline-4-carboxylic acid.

Materials:

-

Isatin (0.01 mol)

-

Potassium hydroxide (0.03 mol)

-

Ethanol (30 mL)

-

Acetone (0.015 mol)

-

Ice-water

-

Acetic acid

Procedure:

-

In a round-bottom flask, dissolve isatin (0.01 mol) and potassium hydroxide (0.03 mol) in ethanol (30 mL).

-

Heat the mixture to form a clear solution.

-

Gradually add acetone (0.015 mol) to the reaction mixture.

-

Reflux the mixture at approximately 79°C with continuous stirring for 24 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis.[2] These include:

-

Metal-Catalyzed Syntheses: Various transition metals, such as copper and iron, have been employed as catalysts to promote the synthesis of substituted quinolines under milder conditions.

-

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields.[2]

-

Synthesis in Green Solvents: The use of environmentally benign solvents like water and ionic liquids is gaining prominence.[10]

Diagrammatic Representation of Synthetic Pathways

Caption: General workflows of the Friedländer and Pfitzinger syntheses.

Part 3: Therapeutic Applications of Substituted Quinolines

Substituted quinolines exhibit a remarkable spectrum of biological activities, making them valuable scaffolds for drug development.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms.[1][11]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of quinolines allows them to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[1][12] Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.[4]

-

Inhibition of Protein Kinases: Many quinoline-based compounds act as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[13][14] Important targets include Pim-1 kinase, Src-Abl kinase, and various tyrosine kinases.[12][13]

-

Induction of Apoptosis and Cell Cycle Arrest: By targeting various cellular processes, substituted quinolines can induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[11][12]

The substitution pattern on the quinoline ring significantly influences the anticancer activity. For instance, 2,4-disubstituted quinolines have shown excellent results through mechanisms like cell cycle arrest and induction of apoptosis.[1]

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound 5 | PC-3 (Prostate) | 1.29 | [12] |

| Compound 24 | Breast Cancer Cells | 0.87 (Src Kinase) | [12] |

| Compound 9b | Influenza A Virus | 0.88-6.33 | [15] |

| Compound III11 | Various Fungi | 4-32 (MIC, µg/mL) | [16] |

This table presents a selection of data and is not exhaustive.

Caption: Simplified Pim-1 kinase signaling pathway and its inhibition.

Antimalarial Activity

The quinoline core is central to many antimalarial drugs.

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[17][18] Quinoline antimalarials, such as chloroquine, accumulate in the parasite's acidic food vacuole and are thought to interfere with this detoxification process by capping the growing hemozoin crystals.[5][18][19] This leads to the buildup of toxic heme, which ultimately kills the parasite.[17][19]

Chloroquine has been a widely used and effective antimalarial drug. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have significantly compromised its efficacy and highlighted the urgent need for new antimalarial agents.

Research is ongoing to develop new quinoline-based antimalarials that can overcome existing resistance mechanisms. This includes modifying the quinoline scaffold to improve its activity against resistant strains.

Other Biological Activities

The versatility of the quinoline scaffold extends to a range of other therapeutic areas:

-

Antiviral: Substituted quinolines have shown activity against various viruses, including HIV and Influenza A virus.[15][20]

-

Antileishmanial and Antitrypanosomal: Certain quinoline derivatives are effective against protozoan parasites like Leishmania and Trypanosoma.[20]

-

Antifungal and Antibacterial: The quinoline moiety is also found in compounds with antifungal and antibacterial properties.[16]

Part 4: Bioanalytical and Preclinical Evaluation

The development of new quinoline-based drugs requires rigorous preclinical evaluation to assess their efficacy and safety.

Experimental Protocols for Biological Evaluation

-

In Vitro Cytotoxicity Assays (e.g., MTT Assay): These assays are used to determine the concentration of a compound that is toxic to a certain percentage of cells (e.g., IC50). The MTT assay, for example, measures the metabolic activity of cells as an indicator of their viability.

-

Enzyme Inhibition Assays: For quinolines that target specific enzymes, such as kinases, in vitro assays are used to quantify their inhibitory potency (e.g., IC50 for enzyme inhibition).

-

In Vivo Animal Models: Promising compounds are further evaluated in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.

Part 5: Challenges and Future Directions

Despite the successes, the development of quinoline-based drugs faces several challenges.

Overcoming Drug Resistance

The development of resistance is a major obstacle for many antimicrobial and anticancer drugs, including quinolines. Strategies to combat resistance include the development of combination therapies and new derivatives that can evade resistance mechanisms.

Improving Bioavailability and Reducing Toxicity

Poor bioavailability and off-target effects can limit the therapeutic potential of some quinoline derivatives.[21][22][23] Medicinal chemistry efforts are focused on modifying the quinoline scaffold to improve its pharmacokinetic properties and reduce toxicity.

Rational Drug Design and Multi-Target Ligands

Advances in computational chemistry and structural biology are facilitating the rational design of more potent and selective quinoline-based drugs.[22][23] There is also growing interest in developing multi-target ligands that can simultaneously modulate multiple signaling pathways involved in a disease.[13]

Emerging Targets and Therapeutic Areas

The exploration of new biological targets and therapeutic applications for substituted quinolines is an active area of research, with potential in areas such as neurodegenerative diseases and inflammatory disorders.[14]

Part 6: Conclusion

Substituted quinolines represent a remarkably versatile and enduring class of compounds in medicinal chemistry. Their rich history, coupled with ongoing innovations in synthesis and drug design, ensures that the quinoline scaffold will continue to be a valuable source of new therapeutic agents for the foreseeable future. The continuous exploration of their mechanisms of action and the development of novel derivatives hold great promise for addressing unmet medical needs across a wide range of diseases.

References

A comprehensive list of references with full citations and clickable URLs will be provided in a separate document. The numbers in brackets throughout this guide correspond to the search results that support the respective statements.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. journals.co.za [journals.co.za]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. iipseries.org [iipseries.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijmphs.com [ijmphs.com]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 18. pnas.org [pnas.org]

- 19. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-6-chloro-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-6-chloro-8-methoxyquinoline. Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data with established principles of chemical hygiene and laboratory practice. Given the limited specific toxicological and reactivity data for this compound, a cautious approach is paramount. The protocols outlined herein are based on an analysis of structurally related halogenated quinolines and are intended to foster a culture of safety and scientific integrity. This guide details the necessary personal protective equipment (PPE), safe handling and storage procedures, emergency response, and proper disposal methods.

Introduction: Understanding the Compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are versatile intermediates in the synthesis of novel therapeutic agents. The presence of bromine, chlorine, and a methoxy group on the quinoline ring system imparts specific reactivity and potential biological activity, making it a valuable building block in drug discovery. However, these same structural features necessitate careful handling due to potential, though not fully characterized, toxicological properties. This guide serves as an essential resource for the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not widely available, data from structurally similar compounds, such as other bromo-chloro-quinolines, suggests that it should be handled as a hazardous substance.[1][2]

Anticipated Hazards:

-

Skin Corrosion/Irritation: May cause skin irritation.[1][4][5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][3][4]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1][6]

A thorough risk assessment should be conducted before any experimental work is initiated. This involves evaluating the quantities of the compound being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is mandatory to minimize exposure when handling this compound. The following table outlines the required PPE for various laboratory operations.[7][8][9][10]

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles during procedures with a risk of splashing. |

| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately upon contamination.[7][11] |

| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling potentially hazardous chemicals. |

| Respiratory | NIOSH/MSHA-Approved Respirator | While working in a certified chemical fume hood is the primary means of respiratory protection, a respirator may be necessary if dust formation is likely or if engineering controls are not sufficient. |

Safe Handling and Experimental Workflow

Adherence to a strict and logical workflow is critical for the safe handling of this compound. The following diagram and protocol outline a self-validating system for handling this compound.

Caption: A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Preparation:

-

Don all required PPE as detailed in the table above before entering the designated handling area.

-

Ensure that the chemical fume hood is operational and has a current certification.

-

Verify that a chemical spill kit and emergency eyewash station/safety shower are readily accessible.[7]

-

-

Handling (within a chemical fume hood):

-

Carefully weigh the solid this compound within the fume hood. Use of a disposable weighing boat is recommended to minimize contamination of balances.

-

Transfer the compound to the reaction vessel.

-

If preparing a solution, add the solvent slowly to the solid to avoid splashing.

-

-

Post-Handling:

-

Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

-

Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

-

Wash hands thoroughly with soap and water after handling.[8]

-

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some related compounds are noted to be light-sensitive and air-sensitive, so storage under an inert atmosphere may be advisable.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Reactivity and Hazardous Decomposition

The reactivity of this compound is influenced by its halogen and methoxy substituents. The chloro and bromo groups are potential sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile synthetic intermediate.[12][13]

-

Conditions to Avoid: Information is limited, but it is prudent to avoid strong heating.[14]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide may be formed.[4][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Type | First-Aid Measures |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[4][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a poison center or doctor.[5] |

Spill Management: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] For larger spills, evacuate the area and consult with your institution's environmental health and safety department.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed container. Do not discharge to sewer systems.[14]

-

Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[14] Always follow local and national regulations for hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, following established safe handling protocols, and being prepared for emergencies, researchers can work safely and effectively with this compound. The causality behind these experimental choices is rooted in a proactive approach to safety in the absence of complete hazard data, treating the compound with the caution it warrants based on its chemical structure. This self-validating system of preparation, handling, and post-handling procedures ensures a minimal risk of exposure and environmental contamination.

References

-

This compound SDS, 1189107-33-2 Safety Data Sheets - ECHEMI.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - 4-Bromophenol.

-

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.

-

4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem.

-

Personal protective equipment for handling 4-Bromo-3-iodophenol - Benchchem.

-

SAFETY DATA SHEET - 4-Bromoanisole.

-

SAFETY DATA SHEET - 2-Bromo-4-methylanisole.

-

4-Bromo-8-Methoxyquinoline - Free SDS search.

-

Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 - EvitaChem.

-

SAFETY DATA SHEET - 4-Bromochlorobenzene.

-

A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.

-

8-Bromo-4-chloro-6-methylquinoline - Achmem.

-

4-bromo-6-methoxyquinoline - 42881-66-3, C10H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

Personal protective equipment for handling 4-Bromo-3-hydroxy-2-naphthoic acid - Benchchem.

-

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.

-

4-Bromo-8-methoxyquinoline | 103028-31-5 - Sigma-Aldrich.

-

8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem.

-

8-Bromo-2-chloro-7-methoxyquinoline-3-methanol.

-

Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem.

-

3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS.

-

CID 177819167 | C10H7BrClNO - PubChem.

-

Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl] - Benchchem.

-

6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem.

-

Personal protective equipment for handling 1-Bromo-3-methylcyclohexane - Benchchem.

Sources

- 1. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cochise.edu [cochise.edu]

- 12. benchchem.com [benchchem.com]

- 13. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 14. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for 4-Bromo-6-chloro-8-methoxyquinoline: A Versatile Building Block in Modern Chemistry

<

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-chloro-8-methoxyquinoline, a highly functionalized heterocyclic compound with significant potential in drug discovery, chemical biology, and materials science. The strategic positioning of bromo, chloro, and methoxy substituents on the quinoline scaffold offers a versatile platform for advanced synthetic transformations. This document details the physicochemical properties, safety and handling protocols, and step-by-step experimental procedures for key applications, with a focus on palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of a Polysubstituted Quinoline

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The compound this compound leverages this potent core, enhancing its synthetic utility through the introduction of three key functional groups:

-

A Bromo Substituent (C4): The carbon-bromine bond at the 4-position is a prime site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

A Chloro Substituent (C6): The chloro group offers a secondary, less reactive site for sequential or selective functionalization, allowing for the construction of complex molecular architectures.[4][5] The differential reactivity between the C-Br and C-Cl bonds is a key strategic advantage.

-

A Methoxy Substituent (C8): This electron-donating group can modulate the electronic properties of the quinoline ring system, influencing both reactivity and the biological activity of its derivatives.

These features make this compound a valuable starting material for generating diverse chemical libraries for high-throughput screening and as a key intermediate in multi-step syntheses of complex target molecules.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and spectral properties is essential for its effective use.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | Inferred |

| Molecular Weight | 272.53 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene) | Inferred |

Spectroscopic Characterization

While a specific spectrum for this compound is not publicly available, characterization would rely on standard spectroscopic methods. Researchers synthesizing or using this compound should verify its identity and purity using the following techniques, with expected features based on its structure:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.[6][7][8]

-

¹³C NMR: Resonances for the ten carbon atoms of the quinoline scaffold, including the carbon bearing the methoxy group.[6][7]

-

Mass Spectrometry (MS): The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, providing definitive confirmation of the elemental composition.[6][7]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic), C=C, C=N, and C-O stretching vibrations.[7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-Br and C6-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a Pd(0) center, enabling sequential couplings.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9][10] This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C4-bromo position.

Causality: The choice of a palladium catalyst with a bulky phosphine ligand (like SPhos or XPhos) is crucial. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which preferentially undergoes oxidative addition into the weaker C-Br bond.[11] A carbonate or phosphate base is used to activate the boronic acid for the transmetalation step.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 272.53 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(OAc)₂ or Pd₂(dba)₃ | - | 0.02 - 0.05 | 0.02 - 0.05 |

| SPhos or XPhos | - | 0.04 - 0.10 | 0.04 - 0.10 |

| K₂CO₃ or K₃PO₄ | - | 3.0 | 3.0 |

| 1,4-Dioxane | - | ~5 mL | - |

| Water | - | ~1 mL | - |

Step-by-Step Protocol

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-8-methoxyquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] This protocol details the coupling of a primary or secondary amine at the C4-position.

Causality: Similar to the Suzuki coupling, the choice of ligand is critical for efficiency and selectivity.[4][14] Sterically hindered biaryl phosphine ligands are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating its entry into the catalytic cycle. The reaction must be conducted under strictly anhydrous and anaerobic conditions as the Pd(0) catalyst and the organopalladium intermediates are sensitive to oxygen and moisture.[12]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 272.53 | 1.0 | 1.0 |

| Amine (Primary or Secondary) | - | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.7 | 0.01 - 0.02 | 0.01 - 0.02 |

| XPhos or RuPhos | - | 0.02 - 0.04 | 0.02 - 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 |

| Anhydrous Toluene | - | ~5 mL | - |

Step-by-Step Protocol

-

Inside a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

-

Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol).

-

Add this compound (1.0 mmol).

-

Seal the flask, remove from the glovebox (if used), and add anhydrous toluene (~5 mL) followed by the amine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100-110 °C.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Once complete, cool the flask to room temperature and carefully quench the reaction by adding water.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired 4-amino-6-chloro-8-methoxyquinoline.

Potential Biological Significance and Future Research Directions

Derivatives of this compound are of significant interest for biological applications:

-

Oncology: Many substituted quinolines exhibit potent anticancer activity by inhibiting key signaling pathways.[1] The products from the protocols above can be screened as inhibitors of receptor tyrosine kinases or other cancer-relevant targets.

-

Infectious Diseases: The quinoline scaffold is central to numerous antibacterial and antiviral agents.[15][16] Novel derivatives could be explored for activity against drug-resistant pathogens.

-

Neuroscience and PET Imaging: Halogenated quinoline derivatives can serve as precursors for radiolabeled compounds for Positron Emission Tomography (PET) imaging.[17][18][19] The bromine atom can be replaced with a radioactive isotope (e.g., ⁷⁶Br) or the molecule can be further functionalized to incorporate other radioisotopes like ¹⁸F or ¹¹C, enabling non-invasive imaging of biological targets in vivo.[20][21]

Safety and Handling

This compound is a polyhalogenated aromatic hydrocarbon and should be handled with care.[22][23] Although specific toxicity data is not available, compounds of this class may be irritants, harmful if swallowed or absorbed through the skin, and may have unknown long-term health effects.[24][25]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[25][26]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[25]

References

-

Yadav, P., et al. (2018). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC, NIH. Available at: [Link]

-

Waterhouse, R. N., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. PubMed. Available at: [Link]

-

Bekhit, A. A., et al. (2010). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed. Available at: [Link]

-

Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed. Available at: [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

-

Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available at: [Link]

-

Various Authors. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Various Authors. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

-

Vasdev, N., et al. (2011). Evaluation of Modified PEG-Anilinoquinazoline Derivatives as Potential Agents for EGFR Imaging in Cancer by Small Animal PET. PMC, NIH. Available at: [Link]

-

Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-